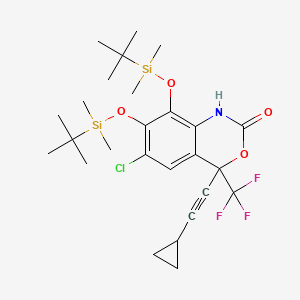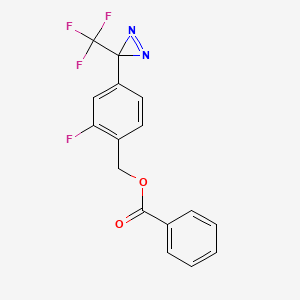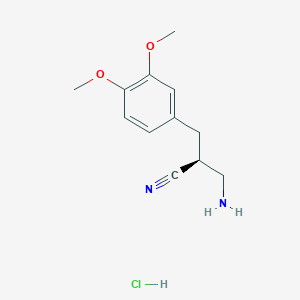
L-Aminopropionitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Aminopropionitrile hydrochloride is an organic compound with both amine and nitrile functional groups. It is a colorless liquid that occurs naturally and is of interest in the biomedical community . This compound is known for its role in causing osteolathyrism and angiolathyrism when ingested in large quantities .
準備方法
L-Aminopropionitrile hydrochloride is prepared by the reaction of ammonia with acrylonitrile . The synthetic route involves the reaction of veratone, sodium cyanide, sodium chloride, and ammonia gas in an organic solvent to synthesize D,L-aminopropionitrile . The reaction conditions typically involve heating the mixture to 40-110°C and maintaining the reaction for 1-24 hours .
化学反応の分析
L-Aminopropionitrile hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The amine group can participate in substitution reactions with various electrophiles
Common reagents used in these reactions include primary alkyl halides for alkylation and acyl chlorides for acylation . Major products formed from these reactions include imine derivatives and substituted amines .
科学的研究の応用
L-Aminopropionitrile hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: It plays a role in the metabolism of animals, plants, and microorganisms.
作用機序
The mechanism of action of L-Aminopropionitrile hydrochloride involves its interaction with lysyl oxidase, an enzyme that plays a crucial role in the cross-linking of collagen and elastin . By inhibiting lysyl oxidase, this compound disrupts the normal formation of connective tissue, leading to conditions such as osteolathyrism and angiolathyrism .
類似化合物との比較
L-Aminopropionitrile hydrochloride can be compared with other similar compounds such as:
- Acetonitrile
- Aminoacetonitrile
- Glycolonitrile
- Cyanogen
- Propanenitrile
- Malononitrile
- Pivalonitrile
- Acetone cyanohydrin
- Butyronitrile
- Succinonitrile
- Tetramethylsuccinonitrile
These compounds share similar functional groups but differ in their specific chemical properties and applications. This compound is unique due to its specific interaction with lysyl oxidase and its role in causing osteolathyrism and angiolathyrism .
特性
分子式 |
C12H17ClN2O2 |
|---|---|
分子量 |
256.73 g/mol |
IUPAC名 |
(2S)-2-(aminomethyl)-3-(3,4-dimethoxyphenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C12H16N2O2.ClH/c1-15-11-4-3-9(6-12(11)16-2)5-10(7-13)8-14;/h3-4,6,10H,5,7,13H2,1-2H3;1H/t10-;/m0./s1 |
InChIキー |
ZMIVOSTVXQMXQM-PPHPATTJSA-N |
異性体SMILES |
COC1=C(C=C(C=C1)C[C@@H](CN)C#N)OC.Cl |
正規SMILES |
COC1=C(C=C(C=C1)CC(CN)C#N)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(S)-(Diphenylmethyl)sulfinyl-d10]-acetic Acid Methyl Ester](/img/structure/B13838402.png)


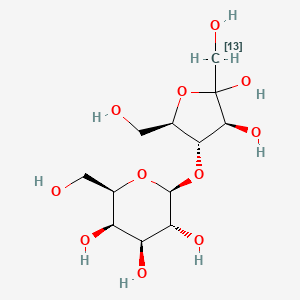

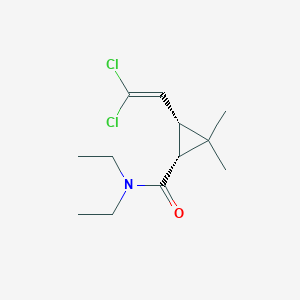
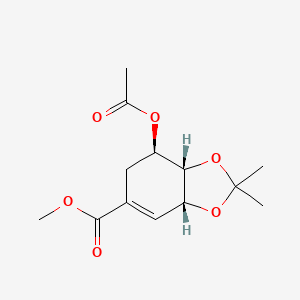
![[(2R,4aR,6R,7R,8S,8aR)-6-[[(5R,5aS,8aR,9R)-9-(3,5-dimethoxy-4-phosphonooxyphenyl)-7-oxo-5a,8,8a,9-tetrahydro-5H-[1]benzofuro[6,5-f][1,3]benzodioxol-5-yl]oxy]-2-methyl-7-[2-(2,3,4,5,6-pentafluorophenoxy)acetyl]oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] 2-(2,3,4,5,6-pentafluorophenoxy)acetate](/img/structure/B13838434.png)

